![molecular formula C20H16N4O4 B2577353 3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole CAS No. 1094607-12-1](/img/no-structure.png)

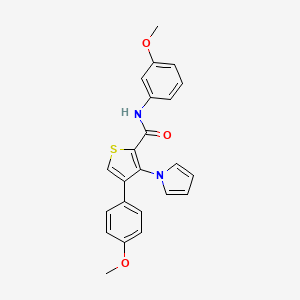

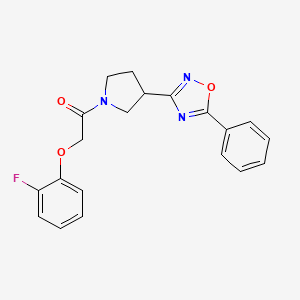

3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

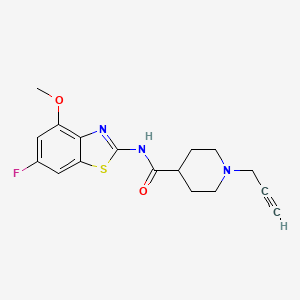

3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H16N4O4 and its molecular weight is 376.372. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Tumor Inhibition and Antioxidant Properties

Research demonstrates the significant potential of 1,3,4-oxadiazole and pyrazole derivatives in pharmacology, particularly in tumor inhibition and antioxidant activities. Computational and pharmacological evaluations of these derivatives have shown binding to targets like epidermal growth factor receptor (EGFR) and tubulin, indicating their applicability in cancer treatment. For example, certain compounds exhibited moderate inhibitory effects in assays related to toxicity and tumor inhibition, with one specific derivative highlighted for its potency in toxicity assessment and tumor inhibition, showcasing the diverse therapeutic potential of these molecules (Faheem, 2018).

Antibacterial Activity

The antibacterial activity of 1,3,4-oxadiazole derivatives has been a subject of interest, with studies revealing the synthesis and effectiveness of these compounds against various bacteria. Notably, a particular derivative displayed significant antibacterial activity against pathogens such as Bacillus subtilis and Staphylococcus aureus, highlighting the potential of these compounds in addressing bacterial infections (Rai et al., 2009).

Material Science Applications

In the realm of materials science, derivatives of 1,3,4-oxadiazole have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The synthesis of specific oxadiazole-containing compounds and their incorporation into OLEDs demonstrate their utility in enhancing device performance, indicating the broad applicability of these chemical structures beyond pharmacology (Wang et al., 2001).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid, which is synthesized from 1,3-benzodioxole and ethyl 2-bromoacetate. The second intermediate is 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, which is synthesized from 4-ethoxyphenylhydrazine and ethyl 2-bromoacetate. These two intermediates are then coupled using a coupling agent to form the final product, 3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole.", "Starting Materials": [ "1,3-benzodioxole", "ethyl 2-bromoacetate", "4-ethoxyphenylhydrazine", "coupling agent" ], "Reaction": [ "Synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid:", "Step 1: React 1,3-benzodioxole with ethyl 2-bromoacetate in the presence of a base to form 3-(1,3-benzodioxol-5-yl)-2-bromoacrylic acid ethyl ester.", "Step 2: Hydrolyze the ester using a strong base to form 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid.", "Synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid:", "Step 1: React 4-ethoxyphenylhydrazine with ethyl 2-bromoacetate in the presence of a base to form 3-(4-ethoxyphenyl)-2-bromoacrylic acid ethyl ester.", "Step 2: Hydrolyze the ester using a strong base to form 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid.", "Coupling of the two intermediates:", "Step 1: React 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid and 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid with a coupling agent in the presence of a base to form the final product, 3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole." ] } | |

CAS-Nummer |

1094607-12-1 |

Molekularformel |

C20H16N4O4 |

Molekulargewicht |

376.372 |

IUPAC-Name |

3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |

InChI |

InChI=1S/C20H16N4O4/c1-2-25-14-6-3-12(4-7-14)15-10-16(23-22-15)20-21-19(24-28-20)13-5-8-17-18(9-13)27-11-26-17/h3-10H,2,11H2,1H3,(H,22,23) |

InChI-Schlüssel |

PGLXXCJKRATNDX-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2577275.png)

![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2577277.png)

![2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride](/img/structure/B2577282.png)

![ethyl 2-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2577287.png)